
Benzofuran, 4,6,7-trimethyl-2-phenyl-3-(2,4,6-trimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran, 4,6,7-trimethyl-2-phenyl-3-(2,4,6-trimethylphenyl)- is a complex organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves several key steps, including cyclization and coupling reactions. One common method involves the copper-mediated and palladium-catalyzed coupling reactions of iodide derivatives with stannane derivatives . Another approach includes the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of benzofuran derivatives may involve large-scale synthesis using optimized reaction conditions and catalysts. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. detailed industrial methods for this specific compound are not widely documented.
Analyse Chemischer Reaktionen
Types of Reactions
Benzofuran, 4,6,7-trimethyl-2-phenyl-3-(2,4,6-trimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of benzofuran derivatives often involves interactions with specific molecular targets and pathways. For example, some benzofuran compounds have been shown to inhibit enzymes like Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins such as ERK2 (Extracellular Signal Regulated Kinase 2) . These interactions can lead to various biological effects, including apoptosis and inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Benzofuran, 4,6,7-trimethyl-2-phenyl-3-(2,4,6-trimethylphenyl)- can be compared with other benzofuran derivatives, such as:
- 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
- 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl-
- 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, ®-
These compounds share a similar benzofuran core structure but differ in their specific substitutions and functional groups
Eigenschaften
CAS-Nummer |
154459-40-2 |
|---|---|
Molekularformel |
C26H26O |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
4,6,7-trimethyl-2-phenyl-3-(2,4,6-trimethylphenyl)-1-benzofuran |
InChI |
InChI=1S/C26H26O/c1-15-12-17(3)22(18(4)13-15)24-23-19(5)14-16(2)20(6)25(23)27-26(24)21-10-8-7-9-11-21/h7-14H,1-6H3 |
InChI-Schlüssel |
CJZDSYWJUMMRIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=C(OC3=C(C(=CC(=C23)C)C)C)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12900709.png)

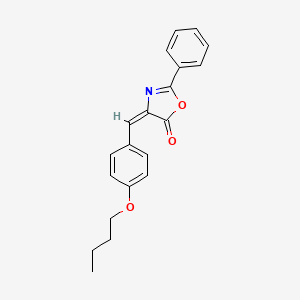
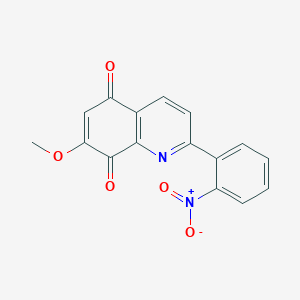

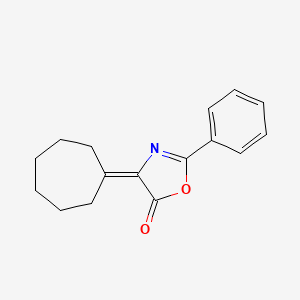
![3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900738.png)
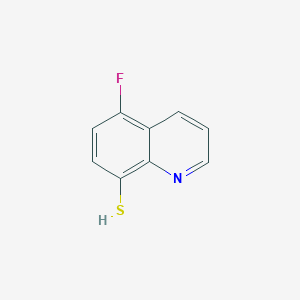
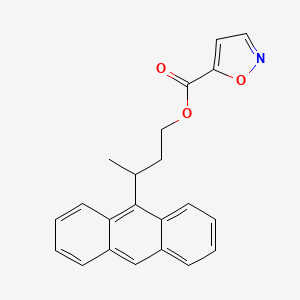
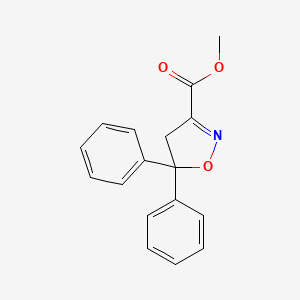
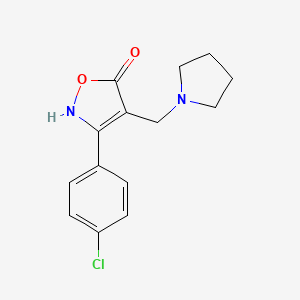

![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)
![1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B12900802.png)
